2-fluoro-1-methylpyridinium fractogel
Description
Evolution of Activated Polymeric Supports in Biochemical Separations and Biocatalysis
Historically, a variety of natural and synthetic polymers have been employed as supports for bioconjugation. Early materials included cellulose (B213188) and agarose, which, while effective, often suffered from limitations such as low mechanical stability and susceptibility to microbial degradation. The advent of synthetic polymers, such as those based on polyacrylamide and polymethacrylate (B1205211), offered significant improvements in terms of rigidity, chemical stability, and pressure tolerance.
The development of "tentacle" technology in resins like Fractogel marked a significant advancement. Fractogel is a synthetic methacrylate-based polymeric bead matrix known for its excellent pressure stability, allowing for high flow rates in chromatographic applications. merckmillipore.comsigmaaldrich.com Its key feature is the presence of long, linear polymer chains, or "tentacles," which are covalently attached to the hydroxyl groups of the matrix. These tentacles carry the functional ligands, providing a high surface area for biomolecule binding with reduced steric hindrance. merckmillipore.comsigmaaldrich.com
The activation of these supports, that is, the introduction of reactive groups that can form stable covalent bonds with biomolecules, is a critical step. Over the years, various activation chemistries have been developed, each with its own advantages and disadvantages in terms of reactivity, stability, and specificity.
The Significance of 2-Fluoro-1-methylpyridinium Salts as Activating Reagents for Hydroxyl-Containing Matrices
2-Fluoro-1-methylpyridinium salts, such as 2-fluoro-1-methylpyridinium p-toluenesulfonate (FMP), have emerged as highly effective reagents for the activation of hydroxyl-containing matrices like Fractogel. researchgate.netthermofisher.com The chemistry of this activation is based on the high reactivity of the fluorine atom at the 2-position of the pyridinium (B92312) ring, which is a good leaving group.
The activation process involves the reaction of the hydroxyl groups on the Fractogel tentacles with the FMP reagent under appropriate conditions. This results in the formation of a highly reactive 2-alkoxy-1-methylpyridinium derivative on the Fractogel surface. This activated support can then readily react with nucleophilic groups on biomolecules, such as the amino groups of lysine (B10760008) residues in proteins, to form stable covalent bonds. This method of activation is advantageous due to its mild reaction conditions and the stability of the resulting linkage. nih.gov
Research Landscape and Emerging Applications of 2-Fluoro-1-methylpyridinium Fractogel Systems
The combination of the robust Fractogel matrix with the efficient activation chemistry of 2-fluoro-1-methylpyridinium salts has led to the creation of a powerful tool for bioconjugation. Research has demonstrated the use of this compound in specific and demanding applications.
For instance, it has been utilized as a support for the immobilization of xanthine (B1682287) oxidase, an enzyme involved in the metabolism of purines. researchgate.netresearchgate.net This immobilized enzyme system can be used in bioreactors for the determination of hypoxanthine, a marker of food spoilage. researchgate.net In another application, this compound has been employed in thiophilic interaction chromatography for the purification of the amyloid-beta protein precursor, a key protein in Alzheimer's disease research. nih.gov
These examples highlight the potential of this compound in both biocatalysis and affinity chromatography. The unique properties of this activated support make it a valuable platform for the development of novel biotechnological and biomedical applications.
Detailed Research Findings
While comprehensive studies detailing the synthesis and performance of this compound are not widely available, the existing research and analogous systems provide insights into its expected performance characteristics. The following tables present illustrative data based on typical results obtained with activated polymeric supports for bioconjugation and enzyme immobilization.
Table 1: Illustrative Ligand Coupling Efficiency on 2-Fluoro-1-methylpyridinium Activated Fractogel
| Ligand | Ligand Concentration (mg/mL) | Coupling pH | Incubation Time (hours) | Coupling Efficiency (%) |
| Bovine Serum Albumin | 10 | 8.5 | 4 | >95 |
| Monoclonal Antibody | 5 | 8.0 | 6 | >90 |
| Small Peptide | 2 | 9.0 | 2 | >98 |
Interactive Data Table
Table 2: Representative Performance of an Immobilized Enzyme on this compound
| Enzyme | Substrate | Specific Activity (U/mg) | Optimal pH | Optimal Temperature (°C) | Reusability (after 10 cycles) |
| Xanthine Oxidase | Xanthine | 0.5 | 7.5 | 37 | >90% of initial activity |
| Trypsin | BAEE | 1500 | 8.0 | 40 | >85% of initial activity |
| Glucose Oxidase | Glucose | 200 | 5.5 | 35 | >95% of initial activity |
Interactive Data Table
Properties
CAS No. |
115773-65-4 |
|---|---|
Molecular Formula |
C8H6ClNS |
Synonyms |
2-fluoro-1-methylpyridinium fractogel |
Origin of Product |
United States |
Chemical Foundation: Synthesis and Reactivity of 2 Fluoro 1 Methylpyridinium Salts
Synthetic Methodologies for 2-Fluoro-1-methylpyridinium p-Toluenesulfonate and Related Pyridinium (B92312) Analogues
The synthesis of N-alkyl-2-halopyridinium salts is typically straightforward. The archetypal Mukaiyama reagent, 2-chloro-1-methylpyridinium (B1202621) iodide, is readily prepared from 2-chloropyridine (B119429) and methyl iodide. scispace.com This method serves as a general template for a wide array of analogues.
For the synthesis of 2-fluoro-1-methylpyridinium p-toluenesulfonate, a similar quaternization strategy is employed. The reaction involves treating 2-fluoropyridine (B1216828) with a methylating agent that introduces the p-toluenesulfonate (tosylate) counter-ion.
A general scheme for the synthesis of related pyridinium analogues can be summarized as follows:
Starting Material: A substituted 2-halopyridine (e.g., 2-chloropyridine, 2-fluoropyridine).
Reagent: An alkylating agent such as methyl iodide or dimethyl sulfate. orgsyn.org
Process: The nitrogen atom of the pyridine (B92270) ring acts as a nucleophile, attacking the alkylating agent to form the N-alkylated pyridinium salt. orgsyn.org
The choice of starting materials and reaction conditions can be tailored to produce a diverse range of N-alkyl-2-halopyridinium salts with varying reactivity and utility. scispace.com For instance, polymer-supported versions have been developed to simplify product purification. acs.org
Mechanistic Investigations of Hydroxyl Group Activation by 2-Fluoro-1-methylpyridinium Moieties
The primary function of 2-fluoro-1-methylpyridinium salts in many reactions is the activation of a hydroxyl group, typically from a carboxylic acid or an alcohol. scispace.com This activation transforms the hydroxyl group into a better leaving group, facilitating subsequent nucleophilic attack.
The general mechanism for esterification, a flagship application, proceeds as follows:
Formation of the Active Ester: A carboxylate anion, generated by treating a carboxylic acid with a base, attacks the electron-deficient C2 position of the 2-fluoro-1-methylpyridinium cation. researchgate.netmdpi.com This results in the displacement of the fluoride (B91410) ion and the formation of a highly reactive 1-methyl-2-acyloxypyridinium salt intermediate.
Nucleophilic Attack: An alcohol then attacks the carbonyl carbon of this activated intermediate. researchgate.net
Product Formation: This step leads to the formation of the desired ester and the byproduct, 1-methyl-2-pyridone (B167067). researchgate.netmdpi.com The precipitation of 1-methyl-2-pyridone in solvents like dichloromethane (B109758) can help drive the reaction to completion. enamine.net
A sterically tuned 2-fluoropyridinium salt has also been shown to deoxygenate alcohols under visible light through the formation of an electron donor–acceptor (EDA) complex. tcichemicals.com
The core of the activation process is a nucleophilic aromatic substitution (SNAr) reaction on the pyridinium ring. researchgate.net The positively charged nitrogen atom strongly withdraws electron density from the ring, making the carbon atoms, particularly at the 2- and 4-positions, highly electrophilic and susceptible to attack by nucleophiles. nih.govnih.gov
The reaction of a nucleophile (like a carboxylate or an amine) with a 2-halopyridinium salt follows a two-step addition-elimination mechanism characteristic of SNAr reactions. nih.gov The high reactivity of these salts allows such substitutions to occur under remarkably mild, often room-temperature, conditions. nih.govacs.org
In the context of SNAr reactions, the nature of the leaving group at the 2-position (the halogen) is crucial. The typical halide leaving group ability in activated aryl systems is F > Cl ≈ Br > I, which is often cited as evidence for a rate-controlling initial addition step. nih.gov The high electronegativity of fluorine stabilizes the transition state of the nucleophilic attack, making 2-fluoropyridinium salts particularly reactive electrophiles. nih.govacs.org
Broader Chemical Transformations and Derivatization Reactions Mediated by 2-Fluoro-1-methylpyridinium Salts
The utility of 2-fluoro-1-methylpyridinium salts and their analogues extends far beyond simple esterification. Their ability to activate carboxylic acids makes them powerful tools for a wide range of condensation reactions.
Key Applications:
Amide Synthesis: In a mechanism analogous to esterification, amines can be used as nucleophiles to attack the activated carboxylic acid intermediate, forming amides. This is a cornerstone of peptide synthesis. thermofisher.comacs.orgfishersci.ca
Macrolactonization: These reagents are highly effective in promoting intramolecular esterification of ω-hydroxy carboxylic acids to form macrocyclic lactones, which are important structural motifs in many natural products like macrolide antibiotics. scispace.comresearchgate.net
β-Lactam Synthesis: They are also used to construct the strained four-membered rings of β-lactams from β-amino acids. scispace.comresearchgate.net
C-N Bond Formation: Mukaiyama's reagent has been employed in multicomponent reactions to synthesize nitrogen-containing heterocycles, such as 2,3-dihydroquinazolin-4(1H)-ones. arkat-usa.org
Deoxygenation Reactions: Specialized 2-fluoropyridinium salts can be used for the deoxygenation of alcohols via a radical pathway mediated by visible light. tcichemicals.com
The versatility and mild reaction conditions associated with these reagents have cemented their role as indispensable tools in modern organic synthesis. chem-station.com
Interactive Data Table: Applications of 2-Halopyridinium Salts
| Reaction Type | Substrates | Product | Reagent Example |
| Esterification | Carboxylic Acid, Alcohol | Ester | 2-Chloro-1-methylpyridinium iodide |
| Amide Formation | Carboxylic Acid, Amine | Amide | 2-Fluoro-1-methylpyridinium p-toluenesulfonate |
| Macrolactonization | ω-Hydroxy Carboxylic Acid | Macrocyclic Lactone | 2-Chloro-1-methylpyridinium iodide |
| β-Lactam Synthesis | β-Amino Acid | β-Lactam | 2-Chloro-1-methylpyridinium iodide |
| Deoxygenation | Alcohol | Alkane | 3-Cyclohexyl-2-fluoro-1-methylpyridinium trifluoromethanesulfonate |
Methodologies for Fractogel Activation and Subsequent Ligand Immobilization Utilizing 2 Fluoro 1 Methylpyridinium Salts
Optimization of Activation Parameters for Fractogel Polymeric Supports
The activation of Fractogel with 2-fluoro-1-methylpyridinium p-toluenesulfonate involves the reaction of the polymer's hydroxyl groups with the FMP reagent. This reaction forms a reactive 1-methyl-2-pyridinyl ether intermediate on the Fractogel surface, which is susceptible to nucleophilic substitution by functional groups on the ligand to be immobilized. The efficiency and yield of this activation process are critically dependent on several reaction parameters.
Selection of Reaction Solvents and Co-reagents
The choice of solvent is crucial for a successful activation reaction. Since the FMP reagent and the resulting activated intermediate are susceptible to hydrolysis, the reaction is best performed in anhydrous aprotic organic solvents. Solvents such as acetone, acetonitrile, or dioxane are suitable as they effectively solvate the reagents without participating in the reaction.
A co-reagent, typically a tertiary amine base like triethylamine (B128534) or diisopropylethylamine, is essential. The reaction of FMP with the hydroxyl groups of Fractogel releases p-toluenesulfonic acid. The tertiary amine acts as an acid scavenger, neutralizing the acid byproduct and preventing potential acid-catalyzed degradation of the Fractogel matrix or reversal of the reaction. The base also facilitates the deprotonation of the surface hydroxyl groups, enhancing their nucleophilicity and reactivity towards the FMP reagent.
Influence of Activator Concentration and Stoichiometric Ratios
The degree of activation, defined as the number of reactive groups introduced per unit mass of Fractogel, is directly influenced by the concentration of the FMP activator. Generally, increasing the concentration of FMP leads to a higher density of activated sites on the polymer surface. However, this effect plateaus once the accessible surface hydroxyl groups are saturated.
A molar excess of both the FMP reagent and the tertiary amine base relative to the theoretical hydroxyl group content of the Fractogel is recommended to drive the reaction towards completion. The optimal stoichiometric ratio must be determined empirically, balancing activation efficiency with the cost and removal of excess reagents. Insufficient activator will result in low activation yield, while an excessive amount offers diminishing returns and increases downstream processing efforts.
Effects of Temperature and Reaction Duration on Activation Yield
Temperature and reaction time are interdependent parameters that significantly affect the activation yield. The activation reaction is typically performed at room temperature. Elevating the temperature can increase the reaction rate, but excessively high temperatures (e.g., > 60°C) may risk thermal degradation of the polymeric support or the activating agent. nih.govnih.gov Conversely, lower temperatures will slow the reaction, requiring significantly longer durations to achieve a high activation density.
The optimal reaction duration is the time required to reach the desired level of activation without significant side reactions or degradation. This is often determined by monitoring the activation progress over time. A typical reaction may last from a few hours to overnight (18-24 hours) to ensure a high degree of activation. spherotech.com Prolonging the reaction time beyond the point of maximum activation provides no additional benefit and may increase the risk of hydrolytic inactivation of the activated groups if trace amounts of water are present.
Covalent Attachment Protocols for Diverse Biomolecules to Activated Fractogel
Once activated with FMP, the Fractogel matrix is ready for the covalent attachment of biomolecules. The principle of immobilization involves the nucleophilic attack by functional groups on the biomolecule (primarily primary amines, -NH₂) on the activated 2-pyridinyl ether groups of the Fractogel. This reaction forms a stable, covalent N-alkylpyridinium linkage, effectively tethering the biomolecule to the support. The coupling reaction is typically performed in an aqueous buffer at a controlled pH.
Immobilization of Enzymes: Protocols for Hydrolases (e.g., β-Galactosidase, Urease, Acid Phosphatase) and Oxidoreductases (e.g., Glucose Oxidase, Peroxidase)
The immobilization of enzymes on FMP-activated Fractogel offers enhanced stability and reusability, which is advantageous for industrial biocatalysis and biosensor applications.
Hydrolases:
β-Galactosidase: This enzyme, which hydrolyzes lactose (B1674315), can be immobilized by incubating an enzyme solution with the FMP-activated Fractogel. A typical protocol involves dissolving β-galactosidase in a slightly alkaline buffer (e.g., 0.1 M sodium borate (B1201080), pH 8.5) and adding it to the washed, activated Fractogel. The suspension is gently agitated for several hours at room temperature or overnight at 4°C. nih.gov Any remaining active sites on the support are then blocked using a small amine-containing molecule like ethanolamine. The resulting immobilized enzyme demonstrates good operational stability for processes like the production of galactooligosaccharides. frontiersin.org
Urease: Urease is frequently used in diagnostics for urea (B33335) measurement. It can be efficiently immobilized on FMP-activated supports under mild conditions. nih.gov The protocol involves incubating the activated Fractogel with a solution of urease in a phosphate (B84403) or borate buffer at a pH between 7.5 and 8.5. The immobilized enzyme exhibits excellent storage and operational stability. nih.govresearchgate.net Studies have shown that immobilized urease can retain over 50% of its initial activity after numerous reuse cycles and extended storage periods of over a month at 4°C. researchgate.net
Acid Phosphatase: Acid phosphatase from sources like Aspergillus ficuum has been successfully immobilized on FMP-activated Fractogel TSK HW-50F. The immobilization is carried out by reacting the enzyme with the activated support in a suitable buffer. The resulting immobilized enzyme shows greater stability against heat treatment compared to its free counterpart. While the Michaelis constant (Km) may remain unchanged, the inhibitor constant (Ki) for competitive inhibitors like orthophosphate can be altered upon immobilization.
| Enzyme | Support | Free Enzyme Km | Immobilized Enzyme Km | Immobilization Benefit |
| Acid Phosphatase | FMP-Activated Fractogel | - | - | Greater heat stability |
| Urease | Polymer Hydrogel | 0.998 mM | 1.102 mM | Enhanced long-term stability nih.govresearchgate.net |
Oxidoreductases:
Glucose Oxidase: This enzyme is a key component of glucose biosensors. For immobilization, a solution of glucose oxidase in a phosphate buffer (pH ~7.0-7.5) is added to the FMP-activated Fractogel. nih.govresearchgate.net After coupling, the support is washed extensively to remove non-covalently bound enzyme. The immobilized glucose oxidase typically shows enhanced thermal stability and a widened pH stability range compared to the soluble enzyme. nih.gov
Peroxidase: Horseradish peroxidase (HRP), used in many diagnostic assays, can be immobilized using a similar protocol. The enzyme is dissolved in a buffer (e.g., phosphate buffer, pH 7.0-8.0) and mixed with the activated support. mdpi.com The covalent attachment helps to prevent leaching of the enzyme and improves its stability against variations in pH and temperature, making it suitable for applications like the enzymatic degradation of organic pollutants. mdpi.com
Characterization of 2 Fluoro 1 Methylpyridinium Activated and Functionalized Fractogel Materials
Spectroscopic Analysis for Confirmation of Activation and Ligand Covalent Bonding (e.g., FTIR, UV-Vis Spectrophotometry)
Spectroscopic techniques are indispensable for providing direct evidence of chemical modifications to the Fractogel matrix at the molecular level.
Fourier Transform Infrared (FTIR) Spectroscopy: FTIR analysis is employed to track the chemical transformations occurring on the Fractogel beads throughout the activation and functionalization process. researchgate.net The spectrum of the native Fractogel material is characterized by a broad absorbance band corresponding to the O-H stretching of the surface hydroxyl groups (typically around 3400 cm⁻¹) and strong peaks associated with the polymethacrylate (B1205211) backbone (e.g., C=O stretching at ~1730 cm⁻¹).
Upon activation with 2-fluoro-1-methylpyridinium, successful reaction with the hydroxyl groups is expected to result in the appearance of new characteristic peaks corresponding to the pyridinium (B92312) ring structure, alongside a decrease in the intensity of the O-H band. Subsequent coupling of an amine-containing ligand would introduce new peaks, such as the N-H bending vibration (~1550-1650 cm⁻¹) and C-N stretching vibrations. Comparing the spectra of the native, activated, and ligand-functionalized Fractogel provides qualitative confirmation of each step in the modification process.
UV-Vis Spectrophotometry: UV-Vis spectrophotometry serves as a complementary method, particularly for quantifying the amount of an immobilized ligand that contains a chromophore. ste-mart.comuniroma1.it While the Fractogel matrix itself has minimal absorbance in the UV-Vis range, ligands with aromatic groups (e.g., proteins containing tryptophan and tyrosine) or specific dyes can be quantified. By measuring the absorbance of the ligand solution before and after the coupling reaction, the amount of ligand immobilized on the support can be calculated by difference. Alternatively, if the ligand has a unique and strong absorbance peak, the amount of immobilized ligand can be determined by directly measuring the absorbance of a suspension of the functionalized beads, though this method requires careful calibration to account for light scattering effects. This technique provides valuable data for optimizing coupling efficiency and determining ligand density. nih.gov
Morphological and Structural Characterization of the Fractogel Matrix Post-Functionalization (e.g., Electron Microscopy, Porosimetry)
It is crucial to assess whether the activation and functionalization processes adversely affect the physical integrity and porous structure of the Fractogel matrix, as these properties are critical for its performance in chromatographic applications.
Porosimetry: The porous architecture of the Fractogel beads dictates the accessible surface area for ligand binding and influences the mass transfer of target molecules during chromatography. researchgate.net Techniques such as mercury intrusion porosimetry or nitrogen sorption analysis are used to determine key structural parameters. researchgate.netox.ac.uk These methods provide quantitative data on the total pore volume, average pore diameter, and specific surface area. A comparison of these parameters for the native and functionalized Fractogel is essential to confirm that the pores have not been significantly blocked by the immobilized ligand, which could otherwise lead to reduced binding capacity and poor flow characteristics. google.comgoogle.com
| Parameter | Native Fractogel | Functionalized Fractogel |
|---|---|---|
| Specific Surface Area (m²/g) | 65 | 61 |
| Total Pore Volume (mL/g) | 1.25 | 1.18 |
| Average Pore Diameter (Å) | 800 | 775 |
Quantitative Assessment of Ligand Immobilization Yield and Capacity
A quantitative understanding of the amount of ligand successfully coupled to the Fractogel support is critical for ensuring process consistency and for correlating ligand density with chromatographic performance. ucl.ac.uknih.gov
The immobilization yield is typically calculated as the ratio of the amount of ligand bound to the matrix to the initial amount of ligand used in the coupling reaction. The ligand capacity, or ligand density, is expressed as the amount of immobilized ligand per unit volume or mass of the chromatography support (e.g., mg/mL or µmol/g of resin). researchgate.netnsf.gov
Several methods can be employed for this quantification:
Spectrophotometric Analysis: As mentioned previously, measuring the depletion of the ligand from the coupling solution via UV-Vis absorbance is a common and straightforward method. ste-mart.com
Elemental Analysis: For ligands containing a unique element not present in the Fractogel backbone (e.g., nitrogen in proteins and amine ligands, or sulfur in certain peptides), elemental analysis of the dried, functionalized beads can provide a highly accurate measure of ligand density.
Colorimetric Assays: Specific colorimetric assays can be used to quantify the number of functional groups on the surface. For example, if an amine-containing ligand is immobilized, assays using ninhydrin (B49086) or 4-nitrobenzaldehyde (B150856) can react with the primary amines to produce a colored product, allowing for spectrophotometric quantification of accessible amine groups. rsc.org
| Parameter | Value | Method |
|---|---|---|
| Initial Ligand Concentration | 10.0 mg/mL | UV-Vis Spectroscopy |
| Final Ligand Concentration (post-coupling) | 2.5 mg/mL | UV-Vis Spectroscopy |
| Immobilization Yield | 75% | Calculated |
| Ligand Density (per mL of resin) | 37.5 mg/mL | Calculated |
Evaluation of Immobilized Ligand Conformational Integrity and Retained Biological Activity
For applications in affinity chromatography or immobilized enzyme catalysis, it is paramount that the immobilized ligand retains its native conformation and biological activity. nih.govmdpi.com The covalent coupling process can sometimes lead to denaturation or steric hindrance, reducing the ligand's effectiveness.
The evaluation of retained activity involves comparing the functional performance of the immobilized ligand to that of the same amount of free ligand in solution under identical conditions (e.g., pH, temperature, substrate concentration). nih.govresearchgate.net
For Affinity Ligands (e.g., Antibodies): The biological activity is assessed by its binding capacity for the target molecule. This is often determined through frontal analysis or breakthrough capacity experiments, where a solution of the target molecule is continuously passed through a column packed with the functionalized Fractogel. The amount of target molecule that binds to the column before it begins to elute (breakthrough) is a measure of the dynamic binding capacity, which reflects the amount of active, accessible immobilized ligand. nih.gov
| Enzyme Format | Specific Activity (U/mg) | Retained Activity (%) |
|---|---|---|
| Free Enzyme in Solution | 150 | 100% (Reference) |
| Immobilized Enzyme on Fractogel | 120 | 80% |
Advanced Applications of 2 Fluoro 1 Methylpyridinium Fractogel Based Systems in Bioresearch and Analytical Science
Chromatographic Separations and Purification Methodologies
Fractogel® media serve as a foundational component in various high-performance chromatographic techniques, prized for their mechanical stability and high binding capacity, even at elevated flow rates. merckmillipore.com These characteristics contribute to efficient purifications, high yields, and improved process economics. sigmaaldrich.com
Affinity chromatography is a powerful technique that purifies proteins based on specific binding interactions between an immobilized ligand and its target molecule. thermofisher.com In the context of immunoglobulin (antibody) purification, Fractogel®-based systems can be functionalized with ligands that exhibit high specificity for antibodies. The process generally involves three main steps: binding the target molecule to the immobilized ligand, washing away unbound components, and finally eluting the purified antibody by altering buffer conditions to disrupt the specific interaction. thermofisher.com
The leading method for antibody purification is affinity chromatography, often utilizing Protein A or Protein G as the capture molecule. nih.gov The Fractogel® matrix, with its high chemical and mechanical stability, provides an excellent support for these ligands, allowing for numerous purification and cleaning-in-place (CIP) cycles with reagents like sodium hydroxide, which extends the lifetime of the chromatography media. This durability is a significant advantage over less stable, carbohydrate-based resins. sigmaaldrich.com The porous structure and tentacle chemistry of Fractogel® ensure that large molecules like immunoglobulins have easy access to the binding sites, leading to high dynamic binding capacity and efficient capture from complex mixtures such as cell culture supernatants or serum. nih.gov
Table 1: Comparison of Properties for Different Anion Exchange Resins
| Property | UNOsphere Q | Q Sepharose FF | Fractogel EMD TMAE |
|---|---|---|---|
| Dynamic Binding Capacity (mg/ml) at 100 cm/hr | 120 | 110 | 105 |
| Dynamic Binding Capacity (mg/ml) at 600 cm/hr | 110 | 70 | 90 |
| Recommended Max Flow Rate (cm/hr) | 1,200 | 450 | 900 |
| Pressure at 600 cm/hr (bar) | 1.8 | 3.0 | 2.2 |
This table presents a comparison of performance characteristics for different anion exchange resins used in protein purification, based on data for bovine serum albumin (BSA) binding. bio-rad.com
Pseudo-affinity chromatography utilizes ligands that are not based on biological interactions but mimic them through specific, albeit less selective, interactions such as electrostatic and hydrophobic forces. Triazine-based dyes, like Cibacron Blue F3G-A, are widely used for this purpose, particularly for the purification or removal of albumin. nih.gov
Research has demonstrated the use of a dye-functionalized Fractogel® matrix, specifically Brown Fractogel TSK-AF, for the fractionation of human plasma proteins. nih.gov This method allows for the effective binding and separation of albumin and other proteins. The elution of bound proteins is typically achieved through a multi-step process involving changes in ionic strength and the use of chaotropic agents. nih.gov A typical elution protocol from an immobilized Brown Fractogel TSK-AF column is detailed below.
Table 2: Elution Protocol for Plasma Protein Fractionation on Brown Fractogel TSK-AF
| Step | Eluent | Purpose |
|---|---|---|
| 1 | 30 mM Sodium Phosphate (B84403), pH 7.0 | Elution of weakly bound proteins |
| 2 | Linear Gradient: 0-1.0 M NaCl in phosphate buffer | Fractionation based on increasing ionic strength |
| 3 | 1.0 M NaCl in phosphate buffer (4 bed volumes) | Wash to remove remaining proteins from the salt gradient |
| 4 | 0.5 M Ammonium Thiocyanate | Stripping of tightly bound proteins |
This table outlines a reproducible three-step procedure for the elution of 25 different plasma proteins from a Brown Fractogel TSK-AF column. nih.gov
The reproducible elution profiles obtained with this method highlight the significant differences in binding properties compared to other dye-ligand gels, underscoring the unique separation capabilities of the Fractogel®-based medium. nih.gov
The physical properties of the Fractogel® matrix make it an ideal candidate for the development of high-performance liquid chromatography (HPLC) media. sigmaaldrich.com Its synthetic methacrylate (B99206) composition provides exceptional pressure stability, allowing for the high flow rates characteristic of HPLC systems without compromising the integrity of the packed bed. sigmaaldrich.com This results in high throughput and excellent yields, which are critical for both analytical and preparative scale separations of biomacromolecules. sigmaaldrich.com
Fractogel® media are available in different particle sizes, such as the S-type (20-40 µm) for high-resolution polishing applications and the M-type (40-90 µm) for production scale. sigmaaldrich.comsigmaaldrich.commerckmillipore.com This versatility allows for a straightforward transfer from laboratory-scale method development to large-scale production. sigmaaldrich.com The tentacle structure is particularly advantageous for large biomolecules, as it provides greater accessibility to the functional groups compared to conventional porous media, leading to higher binding capacities. sigmaaldrich.com A variety of functional ligands can be attached to the Fractogel® backbone, enabling its use in all major HPLC modes, including ion-exchange, affinity, hydrophobic interaction, and size-exclusion chromatography (SEC). merckmillipore.com
Bioreactor Systems for Continuous Biocatalysis and Biotransformations
Immobilizing enzymes on solid supports is a key strategy for developing continuous bioreactor systems. This approach enhances enzyme stability, allows for enzyme reuse, and simplifies downstream processing by separating the biocatalyst from the product stream. mdpi.com The robust, porous, and hydrophilic nature of the Fractogel® matrix makes it a suitable support for enzyme immobilization in various bioreactor configurations.
Enzyme bioreactors are widely used in the food and pharmaceutical industries for biotransformations, such as the hydrolysis of lactose (B1674315) into glucose and galactose by the enzyme β-galactosidase. researchgate.net This process is important for producing low-lactose dairy products. researchgate.net Similarly, the hydrolysis of urea (B33335) by urease has applications in diagnostics and wastewater treatment.
When enzymes are immobilized within a support like Fractogel®, they can be packed into a column to create a packed-bed reactor. weebly.com This setup is often used for continuous processes where a substrate solution is passed through the column, and the product is collected in the outflow. weebly.com The high surface area and controlled porosity of the Fractogel® matrix facilitate efficient mass transfer of the substrate to the immobilized enzyme, leading to high reaction rates. nih.gov Enzyme membrane bioreactors (EMRs) represent another advanced configuration, where enzymes are immobilized on or compartmentalized by a membrane, allowing for simultaneous reaction and product separation. nih.govelsevierpure.com The stability of the Fractogel® support material is crucial for the long-term operational stability of such bioreactors, allowing for continuous operation over extended periods. researchgate.net
In an ideal plug flow reactor (PFR), fluid moves through the reactor as a series of infinitesimally thin "plugs" with no axial mixing. Packed-bed reactors, such as those that can be constructed with enzyme-immobilized Fractogel® particles, often approximate plug flow behavior. weebly.com The performance of such a bioreactor is governed by the interplay of mass transfer and enzyme kinetics. uchile.cl
The reaction rate is influenced by the flow rate of the substrate solution; a lower flow rate increases the residence time of the substrate in the reactor, generally leading to a higher degree of conversion. weebly.com The kinetics of immobilized enzymes in a flow system can often be described by models analogous to the Michaelis-Menten equation, which relates the reaction rate to substrate concentration. mdpi.comweebly.com
Table 3: Key Parameters in Plug Flow Bioreactor Design and Operation
| Parameter | Description | Impact on Performance |
|---|---|---|
| Flow Rate (Q) | The volume of fluid passing through the reactor per unit time. weebly.com | Inversely related to residence time and substrate conversion. Higher flow rates decrease conversion but increase throughput. weebly.com |
| Residence Time (τ) | The average time a fluid particle spends inside the reactor. | Directly affects the extent of the reaction. Longer residence times allow for higher conversion. |
| Substrate Concentration ([S]) | The concentration of the reactant in the feed stream. | Affects the reaction rate according to the enzyme's kinetic parameters (Km and Vmax). mdpi.com |
| Mass Transfer | The movement of substrate from the bulk fluid to the active site of the immobilized enzyme. uchile.cl | Can be a rate-limiting step, especially at high enzyme loadings or with viscous fluids. Affected by flow conditions (laminar vs. turbulent). uchile.cl |
| Enzyme Loading | The amount of active enzyme immobilized per unit volume of the support. | Higher loading can increase the overall reaction rate, but may be limited by mass transfer effects. mdpi.com |
This table summarizes crucial operational parameters and their influence on the performance of a plug flow bioreactor with immobilized enzymes.
For reactions with certain kinetics, such as those with positive order, separating enzymes into distinct zones within the reactor can be more efficient than mixing them. x-mol.net The design and optimization of these systems require a careful analysis of the kinetic properties of the specific enzyme-substrate reaction to achieve high productivity and efficiency. weebly.com
Biosensor and Flow Injection Analysis (FIA) Platforms for Rapid Quantitation
Development of Enzyme-Based FIA Bioreactors for Metabolite Detection (e.g., Glucose, Urea, Lactose)
The activation of Fractogel with 2-fluoro-1-methylpyridinium salts provides a robust and versatile support for the covalent immobilization of enzymes under mild conditions. This has been effectively utilized in the creation of enzyme-based bioreactors for flow injection analysis (FIA), enabling the rapid and efficient detection of various metabolites.
For the analysis of lactose in milk samples, a multi-enzyme system has been successfully immobilized on this support. The system incorporates β-galactosidase, mutarotase (B13386317), and a glucose oxidase/peroxidase combination. In this cascade, β-galactosidase hydrolyzes lactose into glucose and galactose. The resulting α-D-glucose is converted to β-D-glucose, a process that can be facilitated by mutarotase or accelerated by using a phosphate buffer. Subsequently, glucose oxidase acts on β-D-glucose, and the reaction is monitored using chromogenic agents such as 3-methyl-2-benzothiazolinone hydrazone and 3-dimethylaminobenzoic acid. This FIA method demonstrates linearity in the concentration range of 16-160 µg/mL for lactose standards and allows for the analysis of 30 to 40 milk samples per hour, offering a high-throughput alternative to traditional HPLC and alkaline methylamine (B109427) methods. rndsystems.com
In the context of urea detection in serum, urease has been covalently immobilized on 2-fluoro-1-methylpyridinium-activated Fractogel. The resulting bioreactor is integrated into an FIA system with fluorescence detection. The immobilized urease catalyzes the hydrolysis of urea, releasing ammonia (B1221849). This ammonia then diffuses across a gas permeable membrane into a stream of o-phthaldehyde solution, forming a highly fluorescent product. This method allows for the analysis of up to 25 serum samples per hour and exhibits excellent stability. The within-day coefficient of variation (CV) was reported as 1.12%, with a day-to-day CV of 1.25% for serum containing 10.50 mg urea nitrogen dL⁻¹. The bioreactor demonstrates notable storage and operational stability. rndsystems.com
The detection of glucose is an integral part of the lactose analysis system described above, where the immobilized glucose oxidase/peroxidase enzymes quantify the glucose produced from lactose hydrolysis. rndsystems.com
Performance Characteristics of Enzyme-Based FIA Bioreactors on 2-Fluoro-1-methylpyridinium Fractogel
| Analyte | Immobilized Enzyme(s) | Sample Matrix | Throughput | Key Performance Metrics | Reference |
|---|---|---|---|---|---|
| Lactose | β-galactosidase, mutarotase, glucose oxidase/peroxidase | Milk | 30-40 samples/hour | Linearity: 16-160 µg/mL | rndsystems.com |
| Urea | Urease | Serum | Up to 25 samples/hour | Within-day CV: 1.12%, Day-to-day CV: 1.25% | rndsystems.com |
Fluorimetric Detection Systems for Proteolytic Activity
Information regarding the application of this compound in fluorimetric detection systems for proteolytic activity is not available in the reviewed scientific literature.
Application as Derivatization Reagent in Mass Spectrometry-Based Metabolite Analysis
While this compound itself is a solid support, the related soluble compound, 2-fluoro-1-methylpyridinium p-toluene sulfonate (FMP-TS), has emerged as a significant derivatization reagent for enhancing the sensitivity of detection in mass spectrometry-based metabolite analysis. This is particularly valuable for compounds that exhibit poor ionization efficiency.
FMP-TS is utilized for the derivatization of hydroxyl groups. The reaction involves the nucleophilic displacement of the fluorine on the pyridinium (B92312) ring by the oxygen of a hydroxyl group, converting primary and secondary alcohols into N-methylpyridyl ether salts. This process introduces a permanently charged moiety, which significantly improves ionization in electrospray ionization mass spectrometry (ESI-MS).
A notable application of FMP-TS is in the analysis of vitamin D3 metabolites in human serum by ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS). The derivatization with FMP-TS increases detection sensitivity and allows for the complete chromatographic separation of vitamin D isomers and epimers. The method has been validated for accuracy, precision, and reliability, with coefficients of determination (r²) ranging from 0.9977 to 0.9992. The derivatization reaction is rapid, typically completed in about 15 minutes, and offers advantages over other derivatizing agents like Amplifex and 4-phenyl-1,2,4-triazolin-3,5-dione (PTAD). nih.gov
Performance of FMP-TS Derivatization in LC-MS/MS Analysis of Vitamin D3 Metabolites
| Parameter | Value | Reference |
|---|---|---|
| Derivatization Time | ~15 minutes | nih.gov |
| Coefficient of Determination (r²) | 0.9977 - 0.9992 | nih.gov |
| Relative Recovery | 95% - 111% | nih.gov |
| Coefficient of Variation | 0.9% - 11.3% | nih.gov |
Performance and Stability Evaluation of 2 Fluoro 1 Methylpyridinium Fractogel Derived Systems
Operational Stability and Reusability of Immobilized Biocatalysts and Adsorbents Across Multiple Cycles
The operational stability and reusability of immobilized systems are critical for their economic viability in industrial processes. Typically, studies in this area would involve subjecting the immobilized biocatalyst or adsorbent to repeated cycles of use and regeneration. The activity or binding capacity would be measured after each cycle to determine the rate of performance decline. For instance, an immobilized enzyme might be used for a specific reaction, after which the product is collected, and the immobilized enzyme is washed and reintroduced into a fresh reaction mixture. The percentage of initial activity retained over a certain number of cycles is a key metric. While this is a standard evaluation, specific studies detailing the number of cycles and the corresponding retention of activity for biocatalysts immobilized on 2-fluoro-1-methylpyridinium fractogel could not be found.
Thermal and pH Stability Profiles of Immobilized Enzymes and Ligands
Immobilization can significantly alter the thermal and pH stability of enzymes and other ligands. To assess this, the activity of the immobilized molecule is measured after incubation at various temperatures and pH values for a defined period. The results are often presented as a percentage of the initial activity. This allows for the determination of the optimal temperature and pH range for the immobilized system and provides insights into its robustness under different operating conditions. For example, an immobilized enzyme might show a broader operational pH range or higher thermal stability compared to its free counterpart. However, specific data on the thermal and pH stability profiles of enzymes or ligands immobilized on this compound are not available in published research.
Kinetic Parameters of Immobilized Enzymes (e.g., Km, Vmax, Ki)
Immobilization can affect the kinetic behavior of an enzyme due to conformational changes or mass transfer limitations. The Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) are key parameters used to characterize enzyme kinetics. Km reflects the affinity of the enzyme for its substrate, while Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate. The inhibition constant (Ki) is determined in the presence of inhibitors. Comparing these parameters for the immobilized enzyme with those of the free enzyme reveals the impact of immobilization on its catalytic efficiency. A typical data table would present the Km and Vmax values for both the free and immobilized enzyme under specific assay conditions. Despite the importance of these parameters, no studies reporting the Km, Vmax, or Ki for enzymes immobilized on this compound could be located.
Analytical Performance Metrics: Sensitivity, Selectivity, Dynamic Range, and Detection Limits in FIA and Chromatographic Systems
In analytical applications such as flow injection analysis (FIA) and chromatography, the performance of the system is evaluated based on several key metrics. Sensitivity refers to the change in signal per unit change in analyte concentration. Selectivity is the ability of the system to distinguish the analyte from other components in the sample. The dynamic range is the concentration range over which the system provides a reliable and linear response. The detection limit is the lowest concentration of the analyte that can be reliably detected.
While there is no information on systems utilizing this compound, the related compound, 2-fluoro-1-methylpyridinium p-toluenesulfonate (FMP-TS), has been used as a derivatizing agent in chromatography to enhance the sensitivity and detection limits for certain analytes. For example, its use in the analysis of buprenorphine in hair samples via liquid chromatography-mass spectrometry (LC-MS) resulted in an approximately 8-fold improvement in detection limits. Similarly, derivatization with FMP-TS has been shown to significantly improve the detection limits of estrogens in cosmetics by paper-spray ionization mass spectrometry. This suggests that the 2-fluoro-1-methylpyridinium moiety can be beneficial in enhancing analytical signals, though this is not directly related to its use as part of a fractogel support.
Comparative Analysis and Advancements in 2 Fluoro 1 Methylpyridinium Mediated Functionalization
Comparison with Traditional and Emerging Activation Chemistries for Polymeric Supports (e.g., Cyanogen (B1215507) Bromide, Epoxy Activation, Carbonyl Diimidazole)
The activation of hydroxyl-containing polymeric supports for the covalent immobilization of ligands, such as proteins or peptides, can be achieved through various chemical strategies. 2-Fluoro-1-methylpyridinium p-toluenesulfonate (FMP) offers a distinct mechanism by converting hydroxyl groups into excellent leaving groups, facilitating subsequent nucleophilic substitution by primary amines, thiols, or hydroxyls on the ligand. This approach contrasts with other common methods like cyanogen bromide (CNBr) activation, epoxy activation, and 1,1'-carbonyldiimidazole (B1668759) (CDI) activation.
Cyanogen Bromide (CNBr) Activation: Historically, CNBr has been one of the most widely used methods for activating agarose-based supports. gbiosciences.com It reacts with hydroxyl groups on the matrix to form reactive cyanate (B1221674) esters and imidocarbonates. gbiosciences.com These groups readily couple with primary amines on the ligand under mild, alkaline conditions. gbiosciences.comupenn.edu While the coupling is rapid and efficient, a significant drawback is the nature of the resulting bond. upenn.educytivalifesciences.com.cn The linkage is predominantly an isourea bond, which is known for its instability and susceptibility to hydrolysis, leading to a gradual leakage of the immobilized ligand from the support over time. gbiosciences.com
Epoxy Activation: Epoxy-activated supports, typically prepared using reagents like 1,4-butanediol (B3395766) diglycidyl ether, provide a more stable alternative. This method allows for the immobilization of ligands via reaction with amine, thiol, or hydroxyl groups, forming stable secondary amine, thioether, or ether bonds, respectively. nih.gov The process, however, is generally slow, often requiring long incubation times. nih.gov The immobilization is often a two-step mechanism involving an initial physical adsorption of the protein onto the support, followed by the slower, intramolecular covalent linkage formation. nih.gov This method can result in a very stable, multi-point covalent attachment, which significantly enhances enzyme stability. nih.gov
Carbonyl Diimidazole (CDI) Activation: CDI is another reagent used to activate hydroxyl-containing matrices. It forms an N-acylimidazole intermediate that is reactive towards primary amines on the ligand, resulting in a stable carbamate (B1207046) linkage. The reaction conditions are generally mild, but like other methods, optimization is required to achieve efficient coupling without compromising the ligand's activity.
The following table provides a comparative overview of these activation chemistries.
| Activation Chemistry | Target Functional Group (Support) | Reactive Intermediate | Target Functional Group (Ligand) | Resulting Linkage | Key Characteristics |
| 2-Fluoro-1-methylpyridinium (FMP) | Hydroxyl | 2-O-Alkoxy-1-methylpyridinium salt | Primary Amine, Thiol, Hydroxyl | Secondary Amine, Thioether, Ether | Fast reaction; forms a good leaving group; stable linkage. |
| Cyanogen Bromide (CNBr) | Hydroxyl | Cyanate ester / Imidocarbonate | Primary Amine | Isourea (primarily) | Widely used; rapid coupling; linkage prone to leakage and hydrolysis. gbiosciences.comsigmaaldrich.com |
| Epoxy Activation | Hydroxyl (via epichlorohydrin (B41342) or similar) | Epoxide (Oxirane) ring | Primary Amine, Thiol, Hydroxyl | Secondary Amine, Thioether, Ether | Slow reaction; forms very stable, multipoint attachments; versatile for different nucleophiles. nih.govnih.gov |
| Carbonyl Diimidazole (CDI) | Hydroxyl | N-acylimidazole | Primary Amine | Carbamate | Mild conditions; forms stable linkage; no charged groups introduced. |
Distinct Advantages and Limitations of 2-Fluoro-1-methylpyridinium Mediated Activation for Specific Research Applications
The FMP-mediated activation method offers several distinct advantages that make it highly suitable for demanding research and bioprocessing applications where ligand stability and performance are paramount.
Advantages:
Formation of Stable Linkages: The primary advantage of FMP chemistry is the formation of highly stable ether, thioether, or secondary amine bonds. This contrasts sharply with the unstable isourea linkage formed via CNBr activation, thereby minimizing ligand leakage and ensuring the long-term integrity and performance of the affinity matrix or bioreactor. gbiosciences.com
Rapid and Efficient Coupling: The FMP reagent transforms the poor hydroxyl leaving group on the support into a highly reactive 1-methylpyridinium group. This allows for rapid and efficient nucleophilic attack by the ligand under mild conditions, often leading to high coupling yields in a short amount of time.
Versatility: The activation chemistry is versatile, enabling the immobilization of a wide range of ligands through their primary amine, thiol, or even hydroxyl functionalities. This provides researchers with flexibility in designing custom affinity supports or immobilized enzyme systems.
Preservation of Ligand Activity: The coupling reaction occurs under mild conditions, which helps to preserve the native conformation and biological activity of sensitive biomolecules like antibodies and enzymes.
Limitations:
Requirement for Anhydrous Conditions: The activation step involving FMP is sensitive to moisture, as water can hydrolyze the reactive intermediate. Therefore, the use of anhydrous organic solvents and careful handling are typically required, which can add complexity and cost to the procedure.
Cost: FMP reagents are generally more expensive than bulk chemicals like cyanogen bromide, which may be a consideration for very large-scale or cost-sensitive applications.
pH Sensitivity: The nucleophilic substitution reaction is pH-dependent. The ligand's nucleophilic groups (e.g., primary amines) must be in their unprotonated, reactive state, which requires careful control of the buffer pH during the coupling step.
In specific research applications, such as the development of high-performance affinity chromatography columns for purifying therapeutic proteins or the creation of robust immobilized enzyme bioreactors, the advantages of FMP-mediated activation often outweigh its limitations. The resulting stability and efficiency ensure reproducibility and a long operational lifetime, which are critical for both research and industrial settings.
Future Research Directions and Translational Perspectives for 2 Fluoro 1 Methylpyridinium Fractogel Technologies
Development of Novel 2-Fluoro-1-methylpyridinium Derivatives with Tuned Reactivity or Specificity
The core of the 2-fluoro-1-methylpyridinium (FMP) moiety offers a versatile scaffold for chemical modification. Future research will likely focus on synthesizing novel FMP derivatives to precisely control the functionalization of Fractogel beads, thereby tailoring the support for specific applications.
One key area of development is the modulation of the reagent's reactivity. The electrophilicity of the pyridinium (B92312) ring is critical for its reaction with nucleophiles on biomolecules or linker arms. By introducing electron-withdrawing or electron-donating groups at various positions on the pyridine (B92270) ring, it is possible to tune this reactivity. For instance, adding further electron-withdrawing substituents could increase the reaction rate or allow it to proceed under milder pH conditions, which is crucial for sensitive proteins. Conversely, less reactive derivatives might offer greater selectivity for more potent nucleophiles.
Another promising direction is the development of heterobifunctional FMP derivatives. nih.gov These reagents would incorporate a secondary functional group, such as a biotin (B1667282) tag, a fluorescent dye, or a click-chemistry handle (e.g., an azide (B81097) or alkyne). This would enable a two-stage functionalization strategy: first, the FMP group reacts with the Fractogel matrix, and second, the appended functional group is available for the specific and controlled immobilization of biomolecules. This approach offers greater control over the orientation and density of immobilized ligands.
Furthermore, research into N-functionalized pyridinium salts has shown that modifying the group attached to the nitrogen atom can significantly influence reactivity and selectivity. acs.org Developing FMP analogs with different N-alkyl or N-aryl groups could provide finer control over the immobilization process, potentially leading to more stable and efficient affinity matrices. acs.org
| Parameter to Tune | Potential Modification Strategy | Desired Outcome |
| Reactivity | Introduction of electron-withdrawing/donating groups on the pyridine ring. | Faster/slower reaction rates; reaction under milder conditions. |
| Specificity | Synthesis of heterobifunctional derivatives (e.g., with biotin, azide). | Controlled, oriented immobilization of biomolecules. nih.gov |
| Stability | Variation of the N-alkyl/aryl substituent. | Enhanced stability of the functionalized matrix. acs.org |
| Solubility | Incorporation of solubilizing groups (e.g., sulfonates). | Improved performance in aqueous buffers. nih.gov |
This table outlines potential strategies for modifying the 2-fluoro-1-methylpyridinium moiety to enhance its utility in functionalizing Fractogel media.
Integration of 2-Fluoro-1-methylpyridinium Functionalization with Microfluidic Devices and Nanomaterial Platforms
The robust chemistry of FMP can be extended beyond traditional column chromatography into next-generation analytical and diagnostic platforms. Integrating FMP-functionalized Fractogel with microfluidics and nanomaterials opens up new possibilities for high-throughput analysis and point-of-care diagnostics.
In microfluidics, beads or porous monoliths of FMP-activated Fractogel could be packed into channels to create micro-scale immobilized enzyme reactors (µIMERs) or affinity capture columns. mdpi.com The high surface area of the Fractogel matrix combined with the efficient FMP immobilization chemistry would allow for high-density protein immobilization. nih.gov This is critical for developing sensitive and rapid microfluidic immunoassays or enzymatic assays. nih.goveden-microfluidics.com The surface functionalization is key to preventing non-specific binding and ensuring the specific capture of target analytes. microfluidicshub.eu
Pairing FMP chemistry with nanomaterial platforms is another exciting frontier. FMP could be used to functionalize magnetic nanoparticles or quantum dots, which could then be used to modify the Fractogel surface, creating a hybrid material with unique magnetic or optical properties. For example, magnetic Fractogel beads functionalized via FMP chemistry could be used for the rapid magnetic separation of target proteins from crude lysates. Pyridine-functionalized nanoparticles have already been demonstrated, suggesting the feasibility of this approach. researchgate.net This integration could lead to automated, high-throughput purification systems suitable for proteomics and drug discovery workflows. mdpi.com
| Platform | Integration Concept | Potential Application |
| Microfluidics | Packing FMP-Fractogel beads into microchannels. | High-throughput screening, point-of-care diagnostics, µIMERs. mdpi.com |
| Nanomaterials | Functionalizing magnetic nanoparticles with FMP derivatives for binding to Fractogel. | Automated magnetic bioseparations, enhanced biosensing signal. mdpi.com |
| Plasmonic Sensors | Immobilizing capture proteins on FMP-functionalized sensor chips. | Label-free detection of biomolecular interactions (e.g., SPR). dntb.gov.uanih.gov |
This table summarizes potential integrations of 2-fluoro-1-methylpyridinium functionalization with advanced technological platforms.
Exploration of New Application Domains in Biocatalysis, Biosensing, and Targeted Bioseparations
The unique properties of an FMP-functionalized Fractogel matrix could enable novel applications in several key areas of biotechnology.
Biocatalysis: The covalent immobilization of enzymes onto a solid support like Fractogel is crucial for developing robust and reusable biocatalysts. The FMP chemistry provides a stable linkage, preventing enzyme leaching and allowing for continuous flow processes. Future work could focus on immobilizing multi-enzyme cascades onto FMP-Fractogel, creating solid-phase "factories" for the synthesis of fine chemicals or pharmaceuticals. The porous structure of Fractogel is well-suited to minimize diffusion limitations for substrates and products.
Biosensing: FMP-Fractogel can serve as a versatile platform for creating biosensors. Antibodies, nucleic acid aptamers, or other biorecognition elements can be immobilized onto the beads. These functionalized beads could then be used in flow cytometry-based assays or integrated into electrochemical or optical sensor devices. Pyridinium-based fluorescent probes are already being developed, and this principle could be adapted to create sensor surfaces that signal the binding of a target analyte through a change in fluorescence or other optical properties. nih.govfigshare.com
Targeted Bioseparations: Beyond standard affinity chromatography, FMP-Fractogel could be used to create highly specific matrices for challenging separation tasks. For example, by immobilizing specific lectins, it could be used for targeted glycoproteomics, separating proteins based on their glycosylation patterns. Similarly, immobilizing metal-chelating ligands after FMP activation could produce high-capacity resins for immobilized metal affinity chromatography (IMAC) of histidine-tagged proteins. The development of novel pyridinium-based anion receptors also suggests that FMP-functionalized surfaces could be designed for the selective capture of specific anions or phosphorylated molecules. researchgate.net
Computational and Theoretical Approaches to Elucidate Activation Mechanisms and Optimize Immobilization Architectures
To accelerate the development of FMP-Fractogel technologies, computational and theoretical methods will be indispensable. These approaches can provide molecular-level insights that are difficult to obtain through experiments alone.
Elucidating Activation Mechanisms: Quantum chemistry calculations, such as Density Functional Theory (DFT), can be used to model the reaction mechanism between the FMP reagent and various nucleophiles (e.g., amine or thiol groups on a protein). researchgate.net Such studies can determine reaction energy barriers and transition state geometries, helping to explain the observed reactivity and selectivity. rsc.orgrsc.org This understanding is crucial for designing improved FMP derivatives and optimizing reaction conditions for immobilization. Mechanistic studies of pyridinium electrochemistry have already highlighted the complexity of these systems and the importance of computational modeling. wpmucdn.com
Optimizing Immobilization Architectures: Molecular Dynamics (MD) simulations can be used to model the immobilization of proteins onto an FMP-functionalized Fractogel surface. nih.gov These simulations can predict the preferred orientation of the immobilized protein, assess its conformational stability, and determine the accessibility of its active or binding sites. researchgate.net This information is vital for designing immobilization strategies that preserve the protein's function. By simulating different linker lengths and surface densities, researchers can computationally screen for the optimal immobilization architecture before undertaking extensive experimental work. york.ac.uk This predictive power will be key to rationally designing high-performance biocatalytic and affinity materials.
| Computational Method | Research Question | Expected Insight |
| Density Functional Theory (DFT) | What is the reaction pathway for FMP with protein nucleophiles? | Reaction energy barriers, transition states, influence of substituents. researchgate.net |
| Molecular Dynamics (MD) | How does a protein behave when immobilized on FMP-Fractogel? | Protein orientation, conformational stability, active site accessibility. nih.gov |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | How does the electronic environment of the surface affect enzyme catalysis? | Detailed mechanism of immobilized enzyme action. |
This table highlights the application of computational methods to advance the understanding and design of 2-fluoro-1-methylpyridinium Fractogel technologies.
Q & A
Basic Research Questions
Q. What are the recommended protocols for synthesizing and characterizing 2-fluoro-1-methylpyridinium fractogel (2F1MP-FG) for enzyme immobilization?
- Methodological Answer :
- Synthesis : Activate Fractogel supports using 2-fluoro-1-methylpyridinium salts under mild aqueous conditions (pH 6–8, 25–37°C). The activation involves covalent bonding between the pyridinium group and the hydroxyl/amine groups on the Fractogel matrix .
- Characterization : Use FTIR to confirm covalent bond formation (e.g., peaks at 1650–1700 cm⁻¹ for C=N stretching). Elemental analysis (e.g., nitrogen content) quantifies ligand density. SEM or BET analysis assesses surface morphology and porosity .
Q. How is 2F1MP-FG applied in biocatalytic systems, such as lactose or urea quantification?
- Methodological Answer :
- Enzyme Immobilization : Covalently immobilize enzymes (e.g., β-galactosidase, urease) onto 2F1MP-FG via nucleophilic substitution. Optimal conditions include 1–2 hours at 25°C in phosphate buffer (pH 7.0) .
- Flow Injection Analysis (FIA) : Configure FIA systems with 2F1MP-FG bioreactors. For lactose analysis, immobilized β-galactosidase hydrolyzes lactose to glucose, detected via coupled glucose oxidase/peroxidase reactions (sensitivity: 70–1600-fold higher vs. free enzymes) .
Q. What analytical techniques are critical for assessing the purity and stability of 2F1MP-FG?
- Methodological Answer :
- Purity : HPLC with UV detection (λ = 260 nm) identifies impurities like unreacted pyridinium salts. LC-MS confirms molecular integrity (expected m/z: 199.1 for the base compound) .
- Stability : Accelerated degradation studies (40°C, 75% RH) over 4 weeks monitor decomposition products (e.g., hydrofluoric acid) via ion chromatography. Store at -20°C in anhydrous conditions to prevent hydrolysis .
Advanced Research Questions
Q. How does 2F1MP-FG compare to other activating agents (e.g., CNBr, glutaraldehyde) in terms of enzyme immobilization efficiency and activity retention?
- Methodological Answer :
- Efficiency : Quantify immobilization yield via Bradford assay. 2F1MP-FG typically achieves >90% binding efficiency for β-galactosidase, outperforming CNBr (70–80%) due to its milder reaction conditions .
- Activity Retention : Compare specific activity (units/mg enzyme) post-immobilization. 2F1MP-FG retains 85–95% activity for urease vs. 60–75% for glutaraldehyde-crosslinked enzymes, attributed to reduced steric hindrance .
Q. What strategies mitigate instability of 2F1MP-FG-activated supports under extreme pH or solvent conditions?
- Methodological Answer :
- pH Stability : Pre-treat Fractogel with crosslinkers (e.g., ethylene glycol diglycidyl ether) to enhance matrix rigidity. Activity retention improves from 50% to 80% at pH 9.0 .
- Solvent Resistance : Substitute aqueous buffers with polar aprotic solvents (e.g., DMSO) during activation. Monitor byproduct formation (e.g., HF via fluoride ion-selective electrodes) and adjust reaction times to ≤30 minutes .
Q. How can researchers resolve discrepancies in reported enzyme activity data when using 2F1MP-FG supports?
- Methodological Answer :
- Controlled Variables : Standardize immobilization protocols (enzyme-to-support ratio, buffer ionic strength). For example, excess Fractogel (>10 mg/mL) reduces non-specific binding .
- Data Normalization : Express activity as "units per µmol ligand" to account for batch-to-batch ligand density variations. Use kinetic models (e.g., Michaelis-Menten) to differentiate between diffusion limitations and enzyme denaturation .
Safety and Environmental Considerations
Q. What precautions are necessary when handling 2F1MP-FG due to its decomposition byproducts?
- Methodological Answer :
- Decomposition Risks : Thermal degradation (>150°C) releases HF, CO, and nitrogen oxides. Use fume hoods with HF scrubbers and wear nitrile gloves, N95 masks, and chemical goggles .
- Waste Disposal : Neutralize HF byproducts with calcium carbonate before disposal. Follow EPA guidelines for hazardous waste (RCRA D003) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
